(1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol
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Overview
Description
(1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol typically involves the trifluoromethoxylation of suitable precursors. One common method includes the reaction of 3-(trifluoromethoxy)benzaldehyde with a chiral reducing agent to obtain the desired enantiomer. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium complexes to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of advanced purification techniques such as chromatography and crystallization to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: (1R)-1-[3-(trifluoromethoxy)phenyl]ethanone.
Reduction: (1R)-1-[3-(trifluoromethoxy)phenyl]ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
(1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of (1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
- (1R)-1-[3-(trifluoromethoxy)phenyl]propan-1-ol
- (1R)-1-[3-(trifluoromethoxy)phenyl]butan-1-ol
Uniqueness
(1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
1821771-69-0 |
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Molecular Formula |
C9H9F3O2 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
(1R)-1-[3-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H9F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 |
InChI Key |
BWANKNAGTRWECQ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC(F)(F)F)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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